Lithium Propyl Phosphate-d5
Description
Lithium Propyl Phosphate-d5 (LiC₃H₆D₅PO₄) is a deuterated organophosphate lithium salt, where five hydrogen atoms in the propyl group are replaced with deuterium. This isotopic substitution is often employed in spectroscopic studies (e.g., NMR) to reduce signal interference from hydrogen and enhance structural analysis precision . While direct references to this compound are absent in the provided evidence, its structural analogs, such as lithium phosphate derivatives and organophosphate electrolytes, are critical in energy storage and catalysis. Lithium-based phosphates are widely studied for their roles in battery electrolytes due to their ionic conductivity and thermal stability . The deuterated variant may offer unique advantages in reaction kinetics or isotopic tracing, though specific applications require further research.
Properties
Molecular Formula |
C₃H₂D₅Li₂O₄P |
|---|---|
Molecular Weight |
156.97 |
Synonyms |
Propyl Lithium Phosphate, (PrO)(LiO)2PO-d5; Phosphoric Acid, Monopropyl Ester, Dilithium Salt-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ionic Properties
Lithium Propyl Phosphate-d5 belongs to a class of lithium organophosphates. Key comparisons include:
- Lithium Hexafluorophosphate (LiPF₆): The benchmark lithium salt in commercial batteries, LiPF₆ offers high ionic conductivity but suffers from moisture sensitivity and thermal degradation. This compound’s organic backbone may improve compatibility with non-aqueous solvents, though at the cost of reduced conductivity .
- This compound’s deuterated alkyl chain could influence reaction pathways in deuterated solvents, though this remains speculative without direct data.
Ionic Radius and Coordination
Shannon’s revised ionic radii data suggests that Li⁺ (0.76 Å, 6-coordinate) interacts differently with phosphate anions compared to Na⁺ (1.02 Å). This may reduce ionic mobility compared to Na⁺-based phosphates but improve electrode compatibility in lithium-ion systems .
Battery Performance vs. Other Lithium Salts
In grid-scale energy storage, lithium-ion systems dominate due to their high energy density . While LiPF₆ is standard, its limitations drive research into alternatives. This compound’s deuterated structure could mitigate side reactions (e.g., gas evolution) in high-voltage batteries, though its conductivity must be optimized to compete .
Q & A
Q. What are the ethical guidelines for handling deuterated compounds in collaborative studies?
- Methodological Answer :
- Documentation : Maintain detailed logs of isotopic content and handling protocols to comply with institutional safety reviews (e.g., IRB approvals for human-cell studies).
- Waste Disposal : Segregate deuterated waste from non-hazardous materials, following EPA guidelines for labeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
